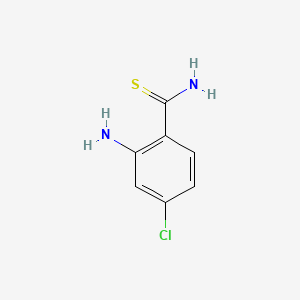

2-Amino-4-chlorothiobenzamide

Description

Significance of the Thiobenzamide (B147508) Core Structure in Organic Synthesis and Medicinal Chemistry Exploration

The thiobenzamide core is a versatile scaffold in both organic synthesis and medicinal chemistry. In synthetic chemistry, thiobenzamides are valuable intermediates and building blocks for creating more complex molecules, particularly various sulfur-containing heterocyclic compounds. smolecule.comchemicalbook.comchemicalbook.com Their reactivity allows for the construction of diverse molecular architectures. chemimpex.com For instance, they can be used in the synthesis of thiazole (B1198619) derivatives and quinazoline-4-thiones. nih.govanalis.com.my

In medicinal chemistry, the thioamide group is often explored as a bioisostere of the more common amide bond. smolecule.com This substitution can lead to compounds with enhanced metabolic stability and altered biological activity. smolecule.com Thiobenzamide derivatives have been investigated for a range of potential biological applications, and the core structure serves as a scaffold for developing new therapeutic agents. smolecule.comku.eduontosight.ai The hepatotoxicity of some thiobenzamide derivatives is also a subject of study, aiming to understand the mechanisms of chemically induced biological responses. ku.edunih.gov

Overview of Halogenated Aminobenzamides and Thiobenzamides as Key Building Blocks

The introduction of halogen atoms and amino groups onto the benzamide (B126) or thiobenzamide framework creates highly functionalized and versatile chemical building blocks. ambeed.comthieme-connect.com Halogenation is a common strategy in drug design as it can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

Halogenated aromatic nitriles and their corresponding thiobenzamide derivatives are key substrates in the synthesis of various heterocyclic systems. chez.com For example, the reaction of halogenated benzonitriles with ethylenediamine (B42938) can be challenging, but converting them to the more reactive thiobenzamide derivatives allows for the selective synthesis of imidazolines. chez.com Similarly, halogenated 2-aminobenzamides are used as precursors for quinazolinones, which possess known biological activities. semanticscholar.orgnih.gov The presence of an amino group provides a reactive site for acylation or cyclization reactions, while the halogen atom offers a handle for cross-coupling reactions or acts as a site for nucleophilic aromatic substitution, depending on its position. nih.govchez.com This dual functionality makes halogenated aminobenzamides and thiobenzamides valuable precursors in the synthesis of complex chemical libraries.

Rationale for Focused Academic Inquiry into 2-Amino-4-chlorothiobenzamide

Despite the broad interest in thiobenzamides, the specific compound 2-Amino-4-chlorothiobenzamide remains a relatively underexplored chemical entity. Its structure, featuring an amino group ortho to the thioamide and a chlorine atom at the para position, suggests significant potential as a synthetic intermediate.

Much of the current understanding of 2-Amino-4-chlorothiobenzamide is inferred from studies on its structural isomers and related analogs. The properties and reactivity of these compounds provide a predictive framework for the potential behavior of the target molecule. For example, the related compound 4-chlorothiobenzamide (B1225484) has been used as a starting material in the synthesis of other molecules. google.com

Research has shown that 2-aminothiobenzamide can be acylated and subsequently cyclized to form quinazoline-4-thiones. nih.gov Furthermore, a study described a novel, one-step synthesis of 2-chloroquinazolin-4-ols from 2-aminoamides using thiophosgene (B130339), and specifically noted that the reaction of 2-amino-4-chlorothiobenzamide was successful in furnishing a 2,4-dichloroquinazoline (B46505) species. researchgate.net This demonstrates its utility as a precursor for bicyclic heterocyclic systems.

Other closely related molecules include 2-amino-4-chlorobenzenethiol (B107409) and 2-amino-4-chlorobenzenesulphonamide, which have been documented in chemical literature and databases. nih.govnih.gov The study of such analogs helps to map out the potential chemical space and applications for compounds with the 2-amino-4-chloro substitution pattern on a benzene (B151609) ring.

Interactive Table 1: Physicochemical Properties of 2-Amino-4-chlorothiobenzamide and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target | CAS Number |

| 2-Amino-4-chlorothiobenzamide | C₇H₇ClN₂S | 186.66 | Target Compound | 143964-12-5 |

| 4-Chlorothiobenzamide | C₇H₆ClNS | 171.64 | Lacks the 2-amino group | 2521-24-6 fluorochem.co.uk |

| 2-Aminothiobenzamide | C₇H₈N₂S | 152.22 | Lacks the 4-chloro substituent | 13114-61-3 |

| 2-Amino-4-chlorobenzamide | C₇H₇ClN₂O | 170.60 | Carbonyl (C=O) instead of thiocarbonyl (C=S) | 88995-16-6 |

| 2-Amino-4-chlorobenzenethiol | C₆H₆ClNS | 159.64 | Thiol (-SH) instead of thioamide (-CSNH₂) | 1004-00-8 nih.gov |

| 2-Amino-4-chlorobenzenesulphonamide | C₆H₇ClN₂O₂S | 206.65 | Sulfonamide (-SO₂NH₂) instead of thioamide (-CSNH₂) | 4140-83-4 nih.gov |

The existing literature reveals several significant research gaps concerning 2-Amino-4-chlorothiobenzamide.

Limited Synthetic Exploration: While its synthesis from the corresponding nitrile is implied by general methods for thioamide preparation, dedicated studies optimizing the synthesis of 2-Amino-4-chlorothiobenzamide are scarce.

Underdeveloped Application in Heterocyclic Synthesis: Only a single instance of its use to create a quinazoline (B50416) derivative has been noted. researchgate.net A systematic investigation into its reactivity with various electrophiles and its potential to serve as a precursor for a wider range of heterocyclic systems (e.g., benzothiazoles, thiadiazoles) is currently absent from the scientific literature.

No Reported Biological or Materials Science Applications: Unlike many other thiobenzamide and aminobenzamide derivatives, there is a lack of research into the potential biological activities of 2-Amino-4-chlorothiobenzamide. Its potential utility as a ligand for metal complexes or as a monomer for polymer synthesis also remains unexplored. The unique arrangement of its functional groups—a chelating amino-thioamide unit and a reactive chlorine atom—suggests that it could be a valuable component in coordination chemistry and materials science, areas that have yet to be investigated.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-chlorobenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKVCPVQNOQNKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 4 Chlorothiobenzamide

Direct Synthetic Approaches to 2-Amino-4-chlorothiobenzamide

The most straightforward method for the synthesis of 2-Amino-4-chlorothiobenzamide is the direct conversion of the carbonyl group of 2-Amino-4-chlorobenzamide into a thiocarbonyl group. This transformation is a cornerstone of thioamide synthesis and relies on the use of potent sulfurizing agents.

The conventional pathway for thioamide formation involves the reaction of an amide with a thionating agent in a suitable organic solvent, often with the application of heat. The direct thionation of 2-Amino-4-chlorobenzamide is the principal route to obtain 2-Amino-4-chlorothiobenzamide. While specific literature detailing this exact conversion is scarce, the methodology is well-established for a wide range of amides. The reaction involves heating the amide precursor with a sulfurizing agent, leading to a direct oxygen-sulfur exchange.

Optimized pathways often focus on improving yields, reducing reaction times, and simplifying purification processes. This can involve the use of microwave irradiation to accelerate the reaction or the application of solid-supported reagents to facilitate easier workup. nih.gov

The success of the thionation reaction is critically dependent on the choice of the sulfurizing agent and the reaction conditions. Several reagents have been developed for this purpose, with Phosphorus Pentasulfide (P₄S₁₀) and Lawesson's Reagent being the most prominent.

Phosphorus Pentasulfide (P₄S₁₀): Historically, P₄S₁₀ has been a widely used reagent for converting carbonyls to thiocarbonyls. nih.gov The reactions typically require high temperatures and are often conducted in high-boiling solvents like toluene, xylene, or pyridine. researchgate.net A significant drawback of P₄S₁₀ is its decomposition in the presence of moisture, which produces hydrogen sulfide (B99878) gas. nih.gov To enhance its efficacy and simplify product purification, several modifications have been developed:

P₄S₁₀/Hexamethyldisiloxane (HMDO): The addition of HMDO to P₄S₁₀ has been shown to significantly improve its utility as a thionating agent, often providing yields comparable or superior to Lawesson's reagent. audreyli.comnih.gov This combination is effective for the thionation of amides, lactams, esters, and ketones. nih.gov

Al₂O₃-Supported P₄S₁₀: Using alumina as a solid support for P₄S₁₀ offers a practical advantage. The reaction can be performed in anhydrous dioxane at reflux, and the workup is simplified to a hydrolytic process or filtration, avoiding cumbersome chromatography. researchgate.net

P₄S₁₀-Pyridine Complex: This complex is a storable, crystalline reagent that provides cleaner thionation products. organic-chemistry.org It is particularly useful for reactions requiring high thermal stability, where Lawesson's reagent might decompose. organic-chemistry.org

Lawesson's Reagent: This organosulfur compound, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a milder and often more efficient alternative to P₄S₁₀. organic-chemistry.orgnih.gov It generally allows for reactions to be carried out under lower temperatures and circumvents the need for a large excess of the reagent. organic-chemistry.orgorganic-chemistry.org The mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides, which then react with the carbonyl group. nih.govnih.gov Amides are generally more reactive towards Lawesson's reagent than esters, allowing for selective transformations. organic-chemistry.org

| Sulfurizing Agent | Typical Solvents | Temperature | Key Advantages |

| P₄S₁₀ | Toluene, Xylene, Pyridine, Dioxane | Reflux | Readily available, powerful |

| P₄S₁₀/HMDO | Dichloromethane, Benzene (B151609) | Room Temp to Reflux | High yields, simplified workup |

| P₄S₁₀/Al₂O₃ | Dioxane | Reflux | Simple filtration workup |

| P₄S₁₀-Pyridine | Acetonitrile, Dimethyl Sulfone | High Temp (165-175°C) | High thermal stability, cleaner products |

| Lawesson's Reagent | Toluene, Toluene, THF | Room Temp to Reflux | Milder conditions, high efficiency |

Synthesis via Functional Group Interconversions from Related Benzamide (B126)/Benzonitrile Precursors

An alternative strategy for synthesizing 2-Amino-4-chlorothiobenzamide involves the preparation and subsequent functional group modification of closely related precursors, namely 2-Amino-4-chlorobenzamide and 2-Amino-4-chlorobenzonitrile (B1265954).

This approach is intrinsically linked to the direct synthesis methods described in section 2.1. The precursor, 2-Amino-4-chlorobenzamide, serves as the direct starting material for the thionation reaction. biosynth.comguidechem.comsigmaaldrich.com The synthesis of this precursor is a critical first step. While various suppliers offer this compound, its synthesis can be achieved through standard organic chemistry transformations, such as the hydrolysis of the corresponding nitrile or amidation of the corresponding carboxylic acid. The subsequent conversion of the amide to the thioamide would then proceed using a suitable sulfurizing agent like Lawesson's Reagent or P₄S₁₀ under the conditions outlined previously.

The nitrile functional group offers a different synthetic handle for transformation into a thioamide. This route begins with the synthesis of the precursor, 2-Amino-4-chlorobenzonitrile.

Synthesis of 2-Amino-4-chlorobenzonitrile: A documented method for preparing this precursor involves the reduction of 2-chloro-4-nitrobenzonitrile. This can be achieved using reagents such as hydrazine (B178648) monohydrate or stannous chloride in hydrochloric acid. prepchem.comgoogle.com The reaction with hydrazine involves heating the nitro compound until nitrogen gas evolution ceases, followed by precipitation in ice water, yielding 2-Amino-4-chlorobenzonitrile. prepchem.com

Conversion of Nitrile to Thioamide: Once 2-Amino-4-chlorobenzonitrile is obtained, the nitrile group can be converted to a thioamide. A common method for this transformation is the reaction with a source of hydrogen sulfide. For instance, a similar compound, 4-chlorobenzonitrile, has been successfully converted to 4-chlorobenzothioamide by reacting it with sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate in dimethylformamide (DMF) at room temperature. nih.govresearchgate.net This method represents a plausible and direct pathway for converting the cyano group of 2-Amino-4-chlorobenzonitrile to the desired thioamide functionality.

| Precursor | Reagents for Precursor Synthesis | Subsequent Conversion to Thioamide |

| 2-Amino-4-chlorobenzamide | Hydrolysis of 2-Amino-4-chlorobenzonitrile | Lawesson's Reagent or P₄S₁₀ in Toluene/Dioxane |

| 2-Amino-4-chlorobenzonitrile | Reduction of 2-chloro-4-nitrobenzonitrile (e.g., with Hydrazine Hydrate) | H₂S source (e.g., NaSH) in DMF |

Analogous Synthetic Strategies Applied to Other Halogenated Aminothiobenzamides and Related Scaffolds

The synthetic principles for preparing 2-Amino-4-chlorothiobenzamide are applicable to a broader range of halogenated aminothiobenzamides and related sulfur-containing heterocyclic scaffolds. The introduction of halogen atoms into amino acid and peptide structures is a recognized strategy for modulating their physicochemical and biological properties. nih.gov

The synthesis of 4-chlorobenzothioamide from 4-chlorobenzonitrile provides a direct analogy for the conversion of other halogenated benzonitriles. nih.govresearchgate.net Furthermore, the Willgerodt-Kindler reaction is a powerful method for producing thioamides, typically from aryl alkyl ketones, sulfur, and an amine. longdom.org Microwave-assisted versions of this reaction have been developed to improve yields and reduce reaction times, and this methodology can be applied to halogenated aromatic precursors to generate the corresponding thioamides. longdom.org

The synthesis of diverse halogenated heterocycles, such as thiophenes, often employs strategies that could be adapted for thioamide synthesis. nih.gov For example, electrophilic cyclization reactions using sources of "electrophilic chlorine" like sodium chloride in the presence of a copper catalyst demonstrate methods for incorporating chlorine into sulfur-containing ring systems. nih.gov These broader synthetic contexts provide a robust framework for developing routes to novel halogenated aminothiobenzamides and exploring their chemistry.

One-Step Syntheses from 2-Aminoamides to Quinazolines via Thiophosgene (B130339), featuring Aminothioamides

A notable synthetic application for aminothioamide precursors, such as 2-Amino-4-chlorothiobenzamide, is in the high-yield, one-step synthesis of quinazoline (B50416) derivatives. Research has detailed a method for producing 2-chloroquinazolin-4-ols and related bicyclic structures from 2-aminoamides using thiophosgene. nih.gov This reaction's scope is broad, encompassing aminothioamides, amino acids, and fused heterocycle derivatives, which yield quinazolines, oxazinones, and other substituted fused pyrimidines, respectively. nih.gov

The proposed mechanism for this transformation involves the initial formation of an isothiocyanate intermediate. This is followed by a chemoselective reaction where thiophosgene acts on a subsequent thiol intermediate, leading to the final cyclized product. nih.gov This efficient, one-pot process highlights the utility of aminothioamides as direct precursors to complex heterocyclic frameworks.

Table 1: Key Features of Quinazoline Synthesis from 2-Aminoamides

| Feature | Description | Source |

|---|---|---|

| Reactants | 2-Aminoamides, including Aminothioamides | nih.gov |

| Reagent | Thiophosgene (CSCl₂) | nih.gov |

| Products | 2-Chloroquinazolin-4-ols and analogous bicycles | nih.gov |

| Key Intermediate | Isothiocyanate | nih.gov |

| Reaction Type | One-step cyclization | nih.gov |

Synthesis of 4-Cyanothiazoles utilizing Thiobenzamide (B147508) Derivatives

Thiobenzamide derivatives are valuable precursors for the synthesis of 4-cyanothiazoles, which serve as important intermediates for compounds like the broad-spectrum anthelmintic and fungicide thiabendazole. google.com A one-step synthesis method has been developed for preparing 4-cyanothiazoles by reacting a thiobenzamide derivative with β,β-dichloro-α-amino-acrylonitrile in the presence of an acidic catalyst, such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid. google.com

This process has been demonstrated with various substituted thiobenzamides. For instance, the reaction of 4-chlorothiobenzamide (B1225484) yields 2-(4'-chlorophenyl)-4-cyanothiazole, illustrating the direct incorporation of the substituted phenyl ring from the thiobenzamide precursor into the final thiazole (B1198619) product. google.com This methodology provides a more direct and simpler route to 4-cyanothiazoles compared to previous multi-step methods. google.com

Table 2: Examples of 4-Cyanothiazole Synthesis from Thiobenzamide Derivatives

| Thiobenzamide Precursor | Resulting 2-Aryl-4-cyanothiazole Product | Source |

|---|---|---|

| Thiobenzamide | 2-Phenyl-4-cyanothiazole | google.com |

| 4-Methylthiobenzamide | 2-(4'-Methylphenyl)-4-cyanothiazole | google.com |

| 4-Chlorothiobenzamide | 2-(4'-Chlorophenyl)-4-cyanothiazole | google.com |

Green Chemistry Principles in the Synthesis of Thiobenzamide Structures

The synthesis of thiobenzamide structures and their subsequent conversion into more complex molecules are increasingly being evaluated through the lens of green chemistry. Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The twelve principles of green chemistry provide a framework for creating more sustainable chemical syntheses. yale.edupsu.edu

Key principles relevant to thiobenzamide synthesis include:

Prevention : It is preferable to prevent the formation of waste rather than treating it after it has been created. yale.edupsu.edu This is addressed by developing high-yield, low-byproduct reactions.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edupsu.edu Reactions like one-pot cyclizations are often more atom-economical than multi-step sequences that require isolation of intermediates.

Less Hazardous Chemical Syntheses : Methodologies should aim to use and generate substances with minimal toxicity. yale.edupsu.edu This includes the move towards transition-metal-free catalytic systems and the use of greener oxidants like molecular oxygen. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary where possible. yale.edu The development of solvent-free reactions is a key goal in green synthesis. jddhs.com

Design for Energy Efficiency : Energy requirements for chemical processes should be minimized, with an emphasis on conducting reactions at ambient temperature and pressure. yale.edupsu.edu

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents because catalysts can be used in small amounts and can be recycled, reducing waste. yale.edupsu.edu

In the context of synthesizing heterocycles from thiobenzamide-related precursors, green approaches include metal-free, iodine-catalyzed reactions that use oxygen as the terminal oxidant, which are noted for being operationally simple and avoiding toxic byproducts. nih.gov

Table 3: Application of Green Chemistry Principles in Thioamide-Related Syntheses

| Green Chemistry Principle | Application in Synthesis | Source |

|---|---|---|

| Prevention & Atom Economy | Developing one-pot, tandem, or domino reactions to reduce steps and waste. | nih.govorganic-chemistry.org |

| Less Hazardous Synthesis | Utilizing transition-metal-free catalytic systems to avoid toxic metal waste. | nih.gov |

| Safer Solvents | Employing environmentally benign solvents or developing solvent-free reaction conditions. | jddhs.com |

| Energy Efficiency | Designing reactions that proceed at lower temperatures and pressures. | yale.edurjpn.org |

| Catalysis | Using catalytic amounts of reagents (e.g., iodine) instead of stoichiometric quantities. | nih.govorganic-chemistry.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-4-chlorothiobenzamide |

| 2-Aminoamides |

| 2-Chloroquinazolin-4-ols |

| 2-(3'-Bromophenyl)-4-cyanothiazole |

| 2-(4'-Chlorophenyl)-4-cyanothiazole |

| 2-(4'-Methylphenyl)-4-cyanothiazole |

| 2-Phenyl-4-cyanothiazole |

| 3-Bromothiobenzamide |

| 4-Chlorothiobenzamide |

| 4-Cyanothiazoles |

| 4-Methylthiobenzamide |

| Aminothioamides |

| β,β-dichloro-α-amino-acrylonitrile |

| Isothiocyanate |

| Oxazinones |

| p-Toluenesulfonic acid |

| Quinazolines |

| Thiabendazole |

| Thiobenzamide |

Chemical Reactivity and Transformation Studies of 2 Amino 4 Chlorothiobenzamide

Intramolecular Cyclization Reactions for Heterocyclic Ring Formation

The proximate positioning of the amino and thioamide groups on the benzene (B151609) ring of 2-amino-4-chlorothiobenzamide facilitates intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry due to the prevalence of these scaffolds in biologically active molecules.

Formation of Quinazoline (B50416) Derivatives, such as 2,4-Dichloroquinazoline (B46505) Species

The reaction of 2-amino-4-chlorothiobenzamide with thiophosgene (B130339) (CSCl₂) provides a direct route to quinazoline derivatives. This transformation results in the formation of 2,4-dichloroquinazoline species. The reaction proceeds through a mechanism likely involving an isothiocyanate intermediate, followed by an intramolecular cyclization and subsequent reaction with thiophosgene. While the desired trichloro product can be formed, the reaction may also yield other byproducts. derpharmachemica.com

Table 1: Synthesis of 2,4-Dichloroquinazoline from 2-Amino-4-chlorothiobenzamide

| Reactant 1 | Reactant 2 | Product | Observations |

| 2-Amino-4-chlorothiobenzamide | Thiophosgene | 2,4-Dichloroquinazoline | Successful formation of the quinazoline species. derpharmachemica.com |

Pathways to Thiazole (B1198619) Rings (e.g., 2-aminothiazole (B372263) systems)

The thioamide functionality in 2-amino-4-chlorothiobenzamide is a key precursor for the synthesis of thiazole rings, most notably through the Hantzsch thiazole synthesis. derpharmachemica.comneliti.com This widely utilized method involves the condensation of a thioamide with an α-haloketone. derpharmachemica.com The reaction of 2-amino-4-chlorothiobenzamide with various α-haloketones would be expected to yield the corresponding 2-aminothiazole derivatives. The versatility of the Hantzsch synthesis allows for the introduction of a wide range of substituents on the thiazole ring, depending on the choice of the α-haloketone. derpharmachemica.com

Table 2: General Hantzsch Thiazole Synthesis

| Reactant 1 | Reactant 2 | Product Type |

| Thioamide | α-Haloketone | 2-Substituted Thiazole |

Formation of Thiadiazole and other Nitrogen/Sulfur-Containing Heterocycles

The synthesis of 1,3,4-thiadiazoles from thioamide derivatives typically involves a multi-step process. One common method proceeds through the conversion of the thioamide to a thiosemicarbazide, followed by cyclization. For instance, a thioamide can be reacted with a hydrazine (B178648) derivative to form a thiosemicarbazide, which can then be cyclized with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) to yield a 2-amino-1,3,4-thiadiazole. encyclopedia.pubnih.gov This methodology suggests a potential, albeit indirect, pathway for the transformation of 2-amino-4-chlorothiobenzamide into thiadiazole-containing compounds. encyclopedia.pubnih.gov

Derivatization and Functionalization of the Amino and Thioamide Moieties

The presence of reactive amino and thioamide groups, as well as the activated aromatic ring, allows for a range of derivatization and functionalization reactions on 2-amino-4-chlorothiobenzamide.

Nucleophilic and Electrophilic Reactions on the Aromatic Ring System

The aromatic ring of 2-amino-4-chlorothiobenzamide is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The amino group (-NH₂) is a strong activating group and an ortho-, para-director, while the chloro group (-Cl) is a deactivating group but also an ortho-, para-director. libretexts.org The thioamide group (-CSNH₂) is generally considered a deactivating, meta-directing group. The interplay of these electronic effects will govern the position of incoming electrophiles. Given the strong activating nature of the amino group, electrophilic substitution is likely to be directed to the positions ortho and para to it (C3 and C5).

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group on the aromatic ring makes 2-amino-4-chlorothiobenzamide a potential substrate for nucleophilic aromatic substitution (SNAr). researchgate.netyoutube.com This type of reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. youtube.com Strong nucleophiles can displace the chloride ion, leading to the introduction of new functional groups at the C4 position.

Acylation and Alkylation of the Amino Group

The primary amino group in 2-amino-4-chlorothiobenzamide is a nucleophilic center and can readily undergo acylation and alkylation reactions.

Acylation: The amino group can be acylated using acylating agents such as acyl chlorides or acid anhydrides. nih.gov This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. Such derivatization can be used to protect the amino group or to introduce further functionality. However, in some cases, over-acylation can occur, leading to the formation of bis-acyl products. nih.gov

Alkylation: N-alkylation of amino groups on aromatic rings, particularly in heterocyclic systems with similar electronic properties, can be challenging to achieve under mild conditions. rsc.org However, methodologies utilizing a base such as cesium carbonate in a polar aprotic solvent like DMF have been shown to be effective for the N-alkylation of related 2-aminothiophene derivatives. rsc.org This suggests that similar conditions could be applied for the selective N-alkylation of the amino group in 2-amino-4-chlorothiobenzamide.

Reactions of the Thioamide Group leading to diverse chemical entities

The thioamide functional group within 2-Amino-4-chlorothiobenzamide is a versatile precursor for the synthesis of a variety of heterocyclic compounds, primarily due to its nucleophilic sulfur atom and the reactivity of the adjacent carbon. A prominent transformation is its reaction with α-haloketones, which serves as a classic route to substituted thiazoles. This reaction, a variant of the Hantzsch thiazole synthesis, proceeds by the initial nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone. orientjchem.orgwikipedia.org This is followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. orientjchem.org

This synthetic strategy allows for the introduction of diverse substituents onto the thiazole ring, dictated by the structure of the chosen α-haloketone. The reaction is typically a second-order process, and its rate can be influenced by the dielectric constant of the solvent system used. orientjchem.org The versatility of this reaction underscores the thioamide group's importance as a building block in heterocyclic chemistry.

| α-Haloketone Reactant | Resulting Thiazole Product Core Structure | Reaction Type |

|---|---|---|

| Phenacyl bromide | 2-(2-amino-4-chlorophenyl)-4-phenylthiazole | Hantzsch Thiazole Synthesis |

| Chloroacetone | 2-(2-amino-4-chlorophenyl)-4-methylthiazole | Hantzsch Thiazole Synthesis |

| 3-Chloro-2,4-pentanedione | 2-(2-amino-4-chlorophenyl)-4,5-dimethylthiazole | Hantzsch Thiazole Synthesis |

| Ethyl bromopyruvate | Ethyl 2-(2-amino-4-chlorophenyl)thiazole-4-carboxylate | Hantzsch Thiazole Synthesis |

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of 2-Amino-4-chlorothiobenzamide transformations is crucial for controlling reaction outcomes and designing novel synthetic routes. Investigations have focused on the role of transient intermediates and the influence of reagents on the reaction course.

Proposed Isothiocyanate Intermediates in Cyclization Reactions

The formation of an isothiocyanate intermediate is a key mechanistic proposal in various cyclization reactions involving 2-Amino-4-chlorothiobenzamide and related amino-aromatic compounds. This transient species is typically generated in situ from the primary amino group. The versatile reactivity of the isothiocyanate functional group (-N=C=S) then enables a range of intramolecular or intermolecular cyclization pathways to form diverse N-heterocycles. rsc.org

For instance, in the synthesis of quinazoline derivatives, the amino group of 2-Amino-4-chlorothiobenzamide can be converted into an isothiocyanate, which then undergoes an intramolecular attack by a neighboring nucleophile (often introduced as part of the reaction sequence) to construct the heterocyclic ring. nih.gov This strategy has been successfully employed in DNA-encoded library (DEL) synthesis, where mild conditions are required to convert amines to isothiocyanates, facilitating the construction of complex molecular scaffolds like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. rsc.orgresearchgate.net The formation of this intermediate is a powerful tool for diversity-oriented synthesis.

Role of Thiophosgene and its Reactivity Profiles in Benzamide (B126) Transformations

Thiophosgene (CSCl₂) is a highly reactive and well-established reagent for the direct conversion of primary amines into isothiocyanates. nih.govepa.gov In the context of 2-Amino-4-chlorothiobenzamide transformations, thiophosgene reacts specifically with the 2-amino group to form 4-chloro-2-thiobenzamido-phenyl isothiocyanate.

The general mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride. epa.gov This transformation is significant because it converts the starting material into the highly reactive isothiocyanate intermediate discussed previously, thereby unlocking a wide array of subsequent cyclization and addition reactions. The use of thiophosgene provides a direct and often high-yielding route to this key intermediate, which would otherwise need to be formed through more complex in situ generation methods. nih.gov

| Reagent/Intermediate | Role in Reaction Pathway | Resulting Functional Group/Product Type |

|---|---|---|

| Isothiocyanate (-NCS) | Reactive intermediate in cyclization reactions. | N-Heterocycles (e.g., Quinazolinethiones, Thiadiazoles) |

| Thiophosgene (CSCl₂) | Reagent for converting primary amines to isothiocyanates. | Isothiocyanates |

Understanding Rearrangements and Chemoselective Transformations

Chemoselectivity is a critical aspect of the reactivity of 2-Amino-4-chlorothiobenzamide, a molecule possessing multiple reactive sites: the amino group, the thioamide group, and the aromatic ring. One of the fundamental chemoselective transformations is the conversion of the thioamide group into a nitrile, yielding 2-Amino-4-chlorobenzonitrile (B1265954). prepchem.combiosynth.com This reaction typically involves dehydration and desulfurization, which can be achieved using various reagents that selectively react with the thioamide without affecting the amino or chloro substituents. This transformation is valuable for accessing benzonitrile-based scaffolds. analis.com.my

Rearrangement reactions, while less commonly documented for this specific molecule, are a known class of transformations for aromatic amino compounds. Analogous structures can undergo rearrangements where substituents on the ring or side chains migrate. For example, processes similar to the Semmler-Wolff aromatization could theoretically be applied to derivatives of 2-Amino-4-chlorothiobenzamide, potentially leading to the formation of novel aromatic amine structures. researchgate.net Such transformations often proceed through nitrene or related reactive intermediates and are highly dependent on reaction conditions. The selective manipulation of one functional group in the presence of others remains a key focus of synthetic studies involving this compound.

Structural Characterization and Spectroscopic Analysis of 2 Amino 4 Chlorothiobenzamide and Its Derivatives

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Crystal Packing

For the related compound, 2-Amino-4-chlorobenzonitrile (B1265954), single-crystal X-ray diffraction studies have shown that it crystallizes in the triclinic system with a P-1 space group. analis.com.myiium.edu.my The unit cell parameters for this derivative have been determined and are presented in the table below. analis.com.myiium.edu.my

Crystal Data and Structure Refinement for 2-Amino-4-chlorobenzonitrile

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 88.898 (17) |

| γ (°) | 83.021 (17) |

Analysis of the bond lengths in 2-Amino-4-chlorobenzonitrile reveals that the nitrile (C≡N) and C-N bonds are 1.146(4) Å and 1.369(4) Å, respectively. analis.com.my These values are shorter than the theoretical standard bond lengths, a phenomenon attributed to the effects of conjugation within the aromatic ring system. analis.com.my In 2-Amino-4-chlorothiobenzamide, the thioamide group (-CSNH₂) would replace the nitrile group, leading to a different molecular conformation and packing arrangement, influenced by the distinct size and electronic properties of the sulfur atom compared to the nitrile nitrogen.

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing.

For 2-Amino-4-chlorobenzonitrile, Hirshfeld surface analysis indicates that N···H/H···N contacts are the most significant contributors to the total Hirshfeld surface, highlighting the dominant role of N–H···N hydrogen bonding in the crystal packing. analis.com.myiium.edu.my This type of analysis helps to deconstruct the complex network of non-covalent interactions, which also include van der Waals forces and potentially other weaker interactions, that stabilize the crystal structure. mdpi.com For 2-Amino-4-chlorothiobenzamide, the presence of the thioamide group would introduce N-H···S and potentially other sulfur-involved hydrogen bonds, which would be expected to play a crucial role in its crystal packing.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Group Frequencies

The FTIR spectrum of a compound provides a unique fingerprint based on its functional groups. In the analysis of the related 2-Amino-4-chlorobenzonitrile, distinct stretching bands have been identified. analis.com.myiium.edu.my The presence of a primary amine is confirmed by peaks at 3452 and 3363 cm⁻¹ (N-H stretching). analis.com.my The nitrile group (C≡N) shows a characteristic intense band at 2211 cm⁻¹, while the C-Cl bond exhibits a stretching vibration at 782 cm⁻¹. analis.com.my Aromatic C=C stretching vibrations are observed around 1433-1485 cm⁻¹. analis.com.my

For 2-Amino-4-chlorothiobenzamide, the FTIR spectrum would be expected to show similar peaks for the amino group, the aromatic ring, and the C-Cl bond. However, a key difference would be the absence of the nitrile peak at 2211 cm⁻¹. Instead, characteristic peaks for the thioamide group would be present, including N-H stretching and bending, and importantly, the C=S stretching vibration, which typically appears in the region of 850-1250 cm⁻¹.

Characteristic FTIR Frequencies for 2-Amino-4-chlorobenzonitrile

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| Primary Amine (N-H) | 3452, 3363 | Stretching |

| Nitrile (C≡N) | 2211 | Stretching |

| Aromatic (C=C) | 1485, 1433 | Stretching |

| C-Cl | 782 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Proton (¹H) NMR, in particular, identifies the different chemical environments of hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 2-Amino-4-chlorothiobenzamide would display characteristic signals corresponding to its distinct proton environments. The protons of the amino (-NH₂) and thioamide (-NH₂) groups would likely appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration due to hydrogen bonding. msu.edu Typically, amine protons resonate in the range of 1-5 ppm. orgchemboulder.com

The aromatic protons on the benzene (B151609) ring would appear in the aromatic region, generally between 6.0 and 8.5 ppm. csustan.edu Due to the substitution pattern, three distinct signals would be expected for the three aromatic protons. The electron-donating amino group and the electron-withdrawing chloro and thioamide groups would influence the precise chemical shifts of these protons. The proton ortho to the amino group would likely be the most shielded (lowest ppm), while the proton between the chloro and thioamide groups would be the most deshielded (highest ppm). Spin-spin coupling would lead to splitting of these signals, appearing as doublets and a doublet of doublets, providing further structural information.

Predicted ¹H NMR Chemical Shift Ranges

| Type of Proton | Structure Fragment | Predicted Chemical Shift (δ, ppm) |

| Amino | Ar-NH₂ | 1.0 - 5.0 (broad) |

| Thioamide | -C(S)NH₂ | Variable (broad) |

| Aromatic | Ar-H | 6.0 - 8.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating the carbon framework of an organic molecule. mdpi.com In the ¹³C NMR spectrum of 2-Amino-4-chlorothiobenzamide, each unique carbon atom in the molecule will produce a distinct signal, with its chemical shift (δ) in parts per million (ppm) providing information about its electronic environment. libretexts.org The reference standard is typically tetramethylsilane (B1202638) (TMS), set at 0 ppm. oregonstate.edu

The aromatic ring of 2-Amino-4-chlorothiobenzamide contains six carbon atoms, which are expected to resonate in the typical downfield region for aromatic carbons, generally between 110 and 170 ppm. oregonstate.edu The specific chemical shifts are influenced by the substituents on the ring. The carbon atom bonded to the electron-withdrawing chlorine atom (C-4) and the carbon bearing the thioamide group (C-1) would be expected at the lower end of this range. Conversely, the carbon attached to the electron-donating amino group (C-2) would be shifted upfield relative to unsubstituted benzene.

The most downfield signal in the spectrum is anticipated to be from the thioamide carbonyl carbon (C=S). This carbon is highly deshielded and typically appears in the range of 190-210 ppm, a characteristic feature that distinguishes it from a typical amide or carboxylic acid carbon. libretexts.orgrsc.org

Based on established chemical shift ranges and substituent effects, the predicted ¹³C NMR chemical shifts for 2-Amino-4-chlorothiobenzamide are detailed in the table below. libretexts.orgoregonstate.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Amino-4-chlorothiobenzamide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=S | 190 - 210 | Thioamide carbon, highly deshielded. rsc.org |

| C-1 | 140 - 150 | Aromatic carbon attached to the thioamide group. |

| C-2 | 145 - 155 | Aromatic carbon bearing the electron-donating -NH₂ group. |

| C-3 | 115 - 125 | Aromatic C-H, influenced by adjacent -NH₂ and -Cl groups. |

| C-4 | 130 - 140 | Aromatic carbon attached to the electronegative Cl atom. |

| C-5 | 118 - 128 | Aromatic C-H, ortho to the Cl group. |

| C-6 | 125 - 135 | Aromatic C-H, meta to the Cl group. |

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule with a very high degree of accuracy. This precision allows for the determination of the elemental composition and unambiguous confirmation of the molecular formula of a compound. nih.gov For 2-Amino-4-chlorothiobenzamide, with the molecular formula C₇H₇ClN₂S, HRMS would be employed to measure its exact mass.

The theoretical monoisotopic mass of C₇H₇ClN₂S can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S). An HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thereby confirming the compound's elemental formula. nih.gov The detection of the characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would provide further structural confirmation.

Table 2: HRMS Data for 2-Amino-4-chlorothiobenzamide

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₇ClN₂S | [M+H]⁺ | 187.0040 |

| C₇H₇³⁷ClN₂S | [M+2+H]⁺ | 189.0011 |

Mass spectrometry (MS) provides critical structural information through the analysis of fragmentation patterns generated when a molecule is ionized and broken apart. youtube.com In the mass spectrum of 2-Amino-4-chlorothiobenzamide, the molecular ion peak ([M]⁺) would be observed, and its fragmentation would yield a series of daughter ions characteristic of its structure.

The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. unito.it Common fragmentation patterns for this molecule would likely involve cleavages adjacent to the thioamide and amino functional groups, as well as fragmentation of the aromatic ring. The presence of a chlorine atom would be evident from isotopic peaks for fragments containing it. nist.gov Plausible fragmentation pathways could include the loss of ammonia (B1221849) (NH₃), the thioformyl (B1219250) radical (•CHS), or hydrogen sulfide (B99878) (H₂S). unito.itnih.gov

Table 3: Plausible Mass Spectrometry Fragments for 2-Amino-4-chlorothiobenzamide

| Fragment Ion (Structure) | Proposed Neutral Loss | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [C₇H₅ClN]⁺ | H₂S | 138 |

| [C₇H₆ClNS - NH₂]⁺ | •NH₂ | 170 |

| [C₆H₄ClN]⁺ | CHNS | 125 |

| [C₆H₅Cl]⁺ | H₂N-C=S | 112 |

Other Spectroscopic and Microscopic Techniques (as applicable to derivatives)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of 2-Amino-4-chlorothiobenzamide and its derivatives is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions associated with its chromophores. analis.com.my

The primary chromophores in the molecule are the substituted benzene ring and the thioamide group (-CSNH₂). The aromatic ring gives rise to intense π → π* transitions, typically observed in the 250-300 nm region. nih.gov The thioamide group contains non-bonding electrons on the sulfur and nitrogen atoms, as well as a π-system, allowing for both n → π* and π → π* transitions. The n → π* transition of the C=S group is a characteristic feature and typically appears as a weaker absorption band at a longer wavelength compared to the π → π* bands. The amino group (-NH₂) also contributes to the electronic properties and can influence the position and intensity of the absorption maxima. researchgate.net

Table 4: Expected Electronic Transitions for 2-Amino-4-chlorothiobenzamide

| Transition Type | Associated Chromophore | Expected Wavelength (λmax) Region |

|---|---|---|

| π → π* | Substituted Benzene Ring | 250 - 300 nm |

| π → π* | Thioamide C=S | 280 - 350 nm |

| n → π* | Thioamide C=S | 350 - 450 nm |

| n → π* | Amino Group (-NH₂) | ~280 - 320 nm |

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray (EDX) Spectroscopy are powerful techniques for characterizing the morphology and elemental composition of solid materials, and would be particularly applicable to derivatives of 2-Amino-4-chlorothiobenzamide, such as coordination polymers, metal complexes, or functionalized nanomaterials.

FESEM provides high-resolution images of a sample's surface topography. If a derivative of 2-Amino-4-chlorothiobenzamide was synthesized as a crystalline powder or deposited as a thin film, FESEM would be used to visualize its morphology, including particle shape, size distribution, and surface texture. researchgate.net For example, it could reveal if a metal complex forms as nanorods, spherical aggregates, or well-defined crystals.

EDX spectroscopy is performed in conjunction with FESEM to determine the elemental composition of the sample. researchgate.net An electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. For a derivative, EDX analysis would confirm the presence of the elements from the parent molecule—Carbon (C), Nitrogen (N), Chlorine (Cl), and Sulfur (S)—and would also identify any additional elements, such as a metal ion, that have been incorporated into the final structure. This provides direct evidence of the successful formation of the derivative material.

Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) for Solid-State Properties

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a non-destructive analytical technique used to determine the crystalline structure of a solid material. When a sample is exposed to X-rays, the regularly spaced atoms in a crystalline lattice diffract the X-rays in a predictable pattern of intensities at specific angles. This diffraction pattern is unique to a particular crystalline solid, acting as a "fingerprint" for its atomic arrangement.

Key applications of PXRD in the study of a compound like 2-Amino-4-chlorothiobenzamide and its derivatives would include:

Phase Identification: Identifying the specific crystalline form or polymorph of the compound. Different polymorphs can have significantly different physical properties, including solubility and melting point.

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms within a sample.

Crystallinity Determination: Quantifying the degree of crystallinity in a sample, which can range from fully amorphous to highly crystalline.

Unit Cell Determination: For novel crystalline materials, PXRD data can be used to determine the dimensions of the unit cell, which is the basic repeating block of the crystal lattice.

In the study of related amino acid structures, PXRD has been used to compare experimental diffraction patterns with simulated patterns from single-crystal X-ray diffraction data to confirm the crystalline form. ua.pt For instance, the crystal structure of different amino acids has been analyzed and compared with data deposited in crystallographic databases. ua.pt

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is valuable for determining the thermal stability of a compound and for studying processes such as decomposition, dehydration, and desolvation.

A typical TGA experiment involves heating a small amount of the sample on a precision balance inside a furnace. The resulting data is plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis.

For a compound such as 2-Amino-4-chlorothiobenzamide, TGA would provide insights into:

Thermal Stability: Determining the temperature at which the compound begins to decompose. This is crucial for establishing safe handling and storage conditions.

Solvent and Water Content: Identifying the loss of residual solvents or water molecules from the crystal lattice upon heating.

Decomposition Kinetics: Studying the rate and mechanism of thermal decomposition.

Thermogravimetric analyzers can determine parameters like moisture, volatiles, and ash content at user-defined temperatures and atmospheres. eltra.com The process involves defining the temperatures, atmospheres, and heating ranges, and the analysis is then carried out automatically. eltra.com

While specific PXRD and TGA data for 2-Amino-4-chlorothiobenzamide are not available, the application of these techniques would be a critical step in its comprehensive solid-state characterization. Such studies would provide essential information for its potential development and application.

Computational and Theoretical Investigations of 2 Amino 4 Chlorothiobenzamide

Quantum Chemical Studies (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical studies, leveraging Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the intrinsic properties of 2-Amino-4-chlorothiobenzamide. These calculations provide a detailed picture of the molecule's electronic landscape and structural characteristics. DFT, particularly with hybrid functionals like B3LYP, is frequently used for its balance of computational cost and accuracy in predicting molecular properties analis.com.mynih.govmdpi.com.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability wikipedia.org. The HOMO acts as an electron donor, while the LUMO is an electron acceptor wikipedia.org. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity and a greater propensity for electron transfer wikipedia.orgnih.gov.

For 2-Amino-4-chlorothiobenzamide, the HOMO is expected to be localized on the electron-rich amino (-NH2) and thioamide (-CSNH2) groups, which can readily donate electrons. Conversely, the LUMO is likely distributed across the π-conjugated system of the chlorophenyl ring. This distribution facilitates intramolecular charge transfer from the donor groups to the aromatic acceptor ring system. DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to compute these energy levels precisely analis.com.mynih.gov.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -8.12 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -4.62 | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔE (Energy Gap) | 3.50 | ELUMO - EHOMO |

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and identify sites susceptible to electrophilic and nucleophilic attack nih.govnih.gov. The MESP map displays regions of varying electrostatic potential on the electron density surface.

In the MESP map of 2-Amino-4-chlorothiobenzamide:

Negative Regions (Red/Yellow): These electron-rich areas correspond to high negative potential and are prone to attack by electrophiles. Such regions are expected to be concentrated around the electronegative sulfur and nitrogen atoms of the thioamide and amino groups.

Positive Regions (Blue): These electron-deficient areas have a high positive potential and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Neutral Regions (Green): These areas represent near-zero potential, often associated with the carbon framework of the aromatic ring.

This mapping provides a clear, visual guide to the molecule's reactive behavior, complementing the insights gained from FMO analysis nih.gov.

Global and Local Reactivity Descriptors (e.g., Conceptual DFT-based reactivity indices)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors calculated from HOMO and LUMO energies mdpi.comnih.gov. These indices offer a quantitative measure of the molecule's stability and reactivity tendencies analis.com.myopenaccesspub.org.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity openaccesspub.org.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more reactive.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ²/2η, where μ is the chemical potential, μ = -χ).

These parameters collectively predict the molecule's behavior in chemical reactions, indicating whether it is more likely to donate or accept electrons nih.govnih.gov.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Ability to accept an electron. |

| Electronegativity (χ) | χ = (I+A)/2 | Electron attracting tendency. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer; stability. |

| Electrophilicity Index (ω) | ω = μ²/2η | Global electrophilic nature. |

Geometry Optimization and Conformational Analysis

To ensure the accuracy of all theoretical calculations, the first step is to determine the most stable three-dimensional structure of the molecule through geometry optimization analis.com.my. This computational process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum potential energy. DFT methods, such as B3LYP with the 6-311G(d,p) basis set, are commonly used for this purpose mdpi.com.

Conformational analysis is performed to explore the different spatial arrangements (conformers) of the molecule that arise from rotation around single bonds. By comparing the energies of these conformers, the global minimum energy structure is identified. This optimized structure serves as the reliable foundation for all subsequent computational investigations, including the calculation of electronic properties, reactivity descriptors, and docking simulations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as 2-Amino-4-chlorothiobenzamide, binds to a macromolecular target, typically a protein nih.govmedjchem.com. This technique is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action at a molecular level.

The simulation places the ligand into the binding site of the target protein and calculates the binding affinity, often expressed as a docking score in kcal/mol. A more negative score indicates a more favorable and stable interaction medjchem.com. The analysis also reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the protein's active site researchgate.net. For instance, the amino and thioamide groups of 2-Amino-4-chlorothiobenzamide are potential hydrogen bond donors and acceptors, which could play a key role in its binding to a biological target.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| E. coli DNA Gyrase (e.g., 5MMN) | -8.5 | Asp73, Gly77, Arg76 | Hydrogen Bonding, Electrostatic |

| Urate Oxidase (e.g., 1WS3) | -7.9 | Phe159, Arg176, Gln228 | Hydrogen Bonding, Pi-Alkyl |

Thermodynamic and Stability Assessments

Computational methods can also be used to assess the thermodynamic properties and stability of 2-Amino-4-chlorothiobenzamide. DFT calculations can predict key thermodynamic parameters such as heat capacity (C), entropy (S), and enthalpy (H) at different temperatures. These values provide insight into the thermal stability of the molecule and the spontaneity of its formation reactions semanticscholar.orgresearchgate.net.

The kinetic stability of the molecule is directly related to its HOMO-LUMO energy gap. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state wikipedia.org. Conversely, a smaller gap indicates that the molecule is more kinetically labile and reactive nih.gov. Experimental techniques like Differential Scanning Calorimetry (DSC) can be used to determine thermodynamic data such as the heat of decomposition, which can be correlated with computational predictions to provide a comprehensive stability profile semanticscholar.org.

Enthalpies of Formation and Energetic Properties

Information regarding the enthalpies of formation and other energetic properties of 2-Amino-4-chlorothiobenzamide is not available in the reviewed literature.

Analysis of Hydrogen Bonding and Other Intermolecular Interactions

A detailed analysis of the hydrogen bonding and other intermolecular interactions specific to 2-Amino-4-chlorothiobenzamide based on computational studies is not available in the reviewed literature.

Applications in Chemical and Materials Science Research

A Versatile Precursor in Heterocyclic Synthesis

2-Amino-4-chlorothiobenzamide serves as a crucial starting material for the creation of a wide array of complex organic molecules, particularly heterocyclic compounds which are of significant interest in medicinal chemistry and materials science.

Building Block for Thiazole (B1198619) and Benzothiazole (B30560) Derivatives

The thioamide functional group within 2-Amino-4-chlorothiobenzamide is a key reactive site for the construction of thiazole and benzothiazole rings. The Hantzsch thiazole synthesis, a classic method for thiazole formation, involves the condensation of a thioamide with an α-haloketone. mdpi.comderpharmachemica.com While direct studies detailing the use of 2-Amino-4-chlorothiobenzamide in this reaction are not extensively documented, the general applicability of thioamides in this synthesis suggests its potential as a precursor for novel 2-aminothiazole (B372263) derivatives. mdpi.comderpharmachemica.com The synthesis of 2,4-disubstituted-5-acylamino-1,3-thiazoles has been successfully achieved through the reaction of thiobenzamides with α-chloroglycinates, highlighting a catalyst-free method for creating these valuable scaffolds. researchgate.net

The synthesis of benzothiazoles, another important class of heterocyclic compounds, often involves the condensation of 2-aminothiophenols with various reagents. nih.govelsevierpure.com Although 2-Amino-4-chlorothiobenzamide is not a direct precursor in this specific pathway, its structural elements are found in related synthetic strategies. The development of green chemistry approaches for benzothiazole synthesis, such as the condensation of 2-aminobenzenethiol with aldehydes, ketones, or acids, underscores the ongoing efforts to create these molecules through efficient and environmentally friendly methods. nih.gov

Intermediates for Advanced Organic Molecules and Scaffolds

Beyond the direct synthesis of thiazoles and benzothiazoles, 2-Amino-4-chlorothiobenzamide and its derivatives are valuable intermediates for constructing more complex molecular architectures. The amino and thioamide groups offer multiple reaction sites for further functionalization, allowing for the creation of diverse chemical libraries. For instance, the related compound 2-amino-4-chlorobenzonitrile (B1265954) is a precursor for the synthesis of quinazoline (B50416) derivatives, which have shown pharmaceutical potential. sigmaaldrich.com The ability to introduce various substituents onto the core structure of these molecules is crucial for tuning their physical, chemical, and biological properties. The development of one-pot, multi-component reactions further enhances the efficiency of synthesizing complex molecules from simple precursors. mdpi.com

Exploration in Materials Science

The unique electronic and chemical properties of 2-Amino-4-chlorothiobenzamide and its derivatives have led to their investigation in various materials science applications, most notably in the field of corrosion inhibition.

Corrosion Inhibition Studies for Metals (e.g., Mild Steel)

The corrosion of metals, particularly mild steel, is a significant industrial challenge. Organic molecules containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.

A study on the closely related compound, 2-amino-4-chlorobenzothiazole, demonstrated its effectiveness as a corrosion inhibitor for X65 steel in a sulfuric acid solution. researchgate.net This suggests that 2-Amino-4-chlorothiobenzamide, which shares similar structural motifs, would likely exhibit comparable or even enhanced corrosion inhibition properties. The presence of the amino and thioamide groups provides multiple adsorption centers for interaction with the metal surface.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the performance of corrosion inhibitors. peacta.orgavestia.comnih.govnih.govnih.govresearchgate.netresearchgate.net These studies help to determine the inhibition efficiency and understand the mechanism of inhibition, whether it is through physical adsorption, chemical bonding, or a mixed-mode interaction. Theoretical studies, including quantum chemical calculations, can provide further insights into the adsorption behavior and electronic properties of the inhibitor molecules, aiding in the design of more effective corrosion protection strategies. peacta.orgnih.govanalis.com.my

| Inhibitor Type | Metal | Corrosive Medium | Techniques Used |

| Organic Heterocyclic Compounds | Mild Steel | Acidic Solutions (e.g., HCl, H2SO4) | Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS), Weight Loss Measurements, Quantum Chemical Calculations |

| Amino Acids | Carbon Steel | Acidic Media | Tafel Polarization |

Investigation of Electronic Properties for Potential Energy-Related Applications

The electronic structure of organic molecules plays a critical role in their potential applications in areas such as energy storage and conversion. Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules, including their frontier molecular orbitals (HOMO and LUMO), energy gaps, and charge distributions. analis.com.my

A study on 2-amino-4-chlorobenzonitrile, a structurally related compound, utilized DFT to explore its intrinsic molecular characteristics. analis.com.my The findings suggested that the compound has the potential to both donate and accept electrons, making it a candidate for further investigation in applications such as corrosion inhibition and biological activities. analis.com.my While direct theoretical studies on 2-Amino-4-chlorothiobenzamide are not yet widely available, the insights gained from related molecules indicate that it likely possesses interesting electronic properties worthy of exploration for potential use in electronic devices or as a component in energy-related materials.

Enzyme Mechanism Probes and Ligand Design

The specific structural features of 2-Amino-4-chlorothiobenzamide make it an intriguing scaffold for the design of molecules that can interact with biological targets such as enzymes.

The development of enzyme inhibitors is a cornerstone of drug discovery. The ability to design small molecules that can bind to the active site of an enzyme and modulate its activity is of paramount importance. The amino and thioamide groups of 2-Amino-4-chlorothiobenzamide can participate in hydrogen bonding and other non-covalent interactions with amino acid residues in an enzyme's active site.

While no specific studies have been identified that utilize 2-Amino-4-chlorothiobenzamide as an enzyme mechanism probe or in ligand design, the general principles of rational drug design suggest its potential in this area. Computational studies, such as molecular docking, can be employed to predict the binding affinity and orientation of 2-Amino-4-chlorothiobenzamide derivatives within the active site of a target enzyme. researchgate.net Furthermore, the synthesis of libraries of related compounds allows for the exploration of structure-activity relationships, guiding the development of more potent and selective enzyme inhibitors. The use of unnatural amino acids in proteins is a powerful technique to probe enzyme mechanisms, and small molecules like 2-Amino-4-chlorothiobenzamide could potentially serve as starting points for the design of probes that mimic transition states or key intermediates in enzymatic reactions. nih.gov

Studies on Interaction with Enzymes (e.g., Arylamine N-acetyltransferase using related compounds)

While direct studies on 2-amino-4-chlorothiobenzamide's interaction with arylamine N-acetyltransferases (NATs) are not extensively documented, research on related arylamine compounds provides a framework for understanding these potential interactions. NATs are a family of enzymes responsible for the acetylation of arylamine and hydrazine (B178648) drugs and carcinogens. nih.gov These enzymes play a crucial role in drug metabolism and detoxification. nih.gov The metabolic reactions catalyzed by NATs involve the transfer of an acetyl group from acetyl-CoA to the amine group of a substrate. nih.gov

The activity of NATs is highly polymorphic in humans, leading to different rates of metabolism for various xenobiotics. nih.gov For instance, the slow NAT phenotype has been linked to an increased risk of toxicity from certain drugs like hydralazine (B1673433) and isoniazid, as well as an elevated risk for occupational bladder cancer. nih.gov The interaction of arylamine substrates with NATs is a key area of pharmacogenetic research.

Studies on the enzymatic activity of NAT in rat hepatocytes have demonstrated that the acetylation of substrates like p-aminobenzoic acid and sulfamethazine (B1682506) can be readily detected and quantified. nih.gov Such studies provide a basis for investigating the potential interaction of thiobenzamide (B147508) derivatives with these enzymes. The structural similarity of 2-amino-4-chlorothiobenzamide to known NAT substrates suggests it could also be a substrate or inhibitor for these enzymes. Further research is necessary to elucidate the specific nature of this interaction and its implications for the compound's metabolism and potential biological effects.

Insights into Binding to Biological Macromolecules (e.g., Carbonic Anhydrase binding to a related sulfanilamide (B372717) metabolite)

The study of how small molecules bind to biological macromolecules is fundamental to drug discovery and molecular biology. While direct binding studies of 2-amino-4-chlorothiobenzamide with carbonic anhydrase are limited, extensive research on the binding of related sulfonamide derivatives to this enzyme offers significant insights. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.govresearchgate.netacs.org Their inhibitory action stems from the binding of the sulfonamide moiety to the zinc ion located in the enzyme's active site. researchgate.netharvard.edu This interaction is typically characterized by the coordination of the sulfonamide's nitrogen atom to the zinc ion. harvard.edu The affinity and specificity of this binding can be modulated by the various substituents on the aromatic ring of the sulfonamide. acs.org

Molecular docking and X-ray crystallography studies have provided detailed atomic-level views of how sulfonamide inhibitors interact with the active site of different carbonic anhydrase isoforms. nih.govacs.org These studies have revealed the importance of hydrogen bonding and van der Waals interactions between the inhibitor and amino acid residues in the active site for stabilizing the enzyme-inhibitor complex. acs.org The insights gained from the extensive research on sulfonamide-carbonic anhydrase binding can guide future investigations into the potential interactions of thiobenzamide derivatives with this and other metalloenzymes.

Below is a table summarizing the inhibitory activity of some sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms, illustrating the structure-activity relationships.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA III (Kᵢ, nM) |

| Acetazolamide (Standard) | - | 56 | - |

| Compound 1 | - | 1166 | - |

| Compound 2 | - | 1166 | - |

| Compound 3 | - | 64 | - |

| Data derived from studies on sulfonamide inhibitors. acs.org |

Catalytic Applications in Chemical Transformations

Thioamides, including derivatives of thiobenzamide, are valuable intermediates in organic synthesis. longdom.orgacs.org Their unique reactivity makes them useful precursors for the synthesis of various sulfur-containing heterocyclic compounds. longdom.org While specific catalytic applications of 2-amino-4-chlorothiobenzamide are not widely reported, the broader class of thiobenzamides has been utilized in several catalytic chemical transformations.

One notable application is in photocatalytic oxidative cyclization reactions. For instance, thiobenzamide and its derivatives can undergo cyclization to form 3,5-diphenyl-1,2,4-thiadiazole in the presence of a photocatalyst like cuprous oxide (Cu₂O) under light illumination. rsc.org The efficiency of this reaction can be dependent on the crystal facet of the catalyst used, with rhombic dodecahedral Cu₂O showing higher product yields compared to cubic and octahedral crystals. rsc.org

The proposed mechanism for this transformation involves the initial formation of a thioamide radical cation, which then undergoes dimerization and subsequent intramolecular cyclization and aromatization to yield the thiadiazole product. rsc.org This type of photocatalytic reaction highlights the potential of thiobenzamides in the synthesis of complex heterocyclic structures under mild conditions.

Furthermore, the synthesis of thiobenzamides themselves can be achieved through catalytic methods. The Willgerodt-Kindler reaction, a classic method for thioamide synthesis, can be optimized using heterogeneous acid catalysts like montmorillonite (B579905) K-10 under microwave irradiation. longdom.orgresearchgate.net This approach offers advantages such as shorter reaction times, excellent yields, and more environmentally benign conditions. researchgate.net The development of efficient catalytic methods for both the synthesis and transformation of thiobenzamides underscores their importance in modern organic chemistry.

The table below illustrates the yield of a thiobenzamide derivative synthesized via the Willgerodt-Kindler reaction with and without a catalyst.

| Method | Catalyst | Reaction Time (min) | Yield (%) |

| A | None | 10-15 | 34-68 |

| B | Montmorillonite K-10 | 10-15 | 67 |

| Data based on the synthesis of phenyl(morpholino)methanethione. researchgate.net |

Future Directions and Emerging Research Avenues for 2 Amino 4 Chlorothiobenzamide

Development of Novel and Efficient Stereoselective Synthetic Pathways

The synthesis of chiral thioamides with high enantiomeric purity is a burgeoning area of research. mdpi.com While specific stereoselective pathways for 2-Amino-4-chlorothiobenzamide have not been extensively reported, the development of such methods represents a critical future direction. Current strategies for synthesizing chiral thioamides often involve the use of chiral auxiliaries, catalysts, or starting materials. researchgate.net Future research could focus on adapting these methodologies for the stereoselective synthesis of 2-Amino-4-chlorothiobenzamide derivatives.

Promising approaches include catalyst-driven processes that can ensure high enantioselectivity. For instance, copper-catalyzed methods have been shown to be effective in preserving the chirality of substrates during the synthesis of thioamide-containing peptides. mdpi.com The exploration of similar catalytic systems for 2-Amino-4-chlorothiobenzamide could lead to the efficient production of enantiomerically pure compounds.

| Potential Stereoselective Synthetic Strategy | Key Features | Potential Advantages for 2-Amino-4-chlorothiobenzamide |

| Chiral Catalyst-Mediated Thionation | Use of a chiral catalyst to induce stereoselectivity during the conversion of an amide to a thioamide. | Direct access to enantiomerically enriched products from a readily available precursor. |

| Asymmetric Synthesis from Chiral Precursors | Starting with a chiral amine or carboxylic acid derivative to build the 2-Amino-4-chlorothiobenzamide scaffold. | High degree of stereochemical control. |

| Enantioselective Desymmetrization | Desymmetrization of a prochiral precursor to selectively form one enantiomer. | Potentially highly efficient route to chiral derivatives. |

The development of these pathways will be instrumental in investigating the stereospecific interactions of 2-Amino-4-chlorothiobenzamide in biological systems and for the creation of novel chiral materials.